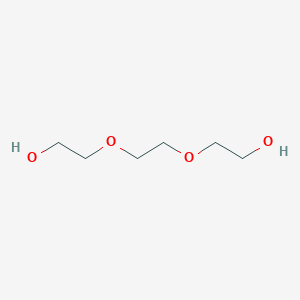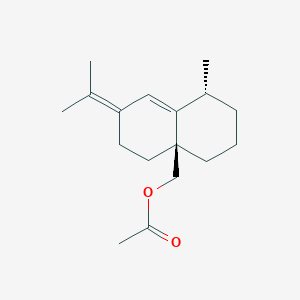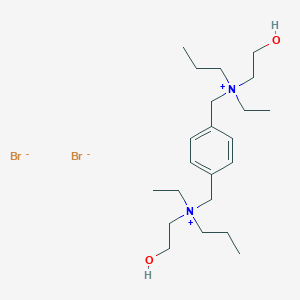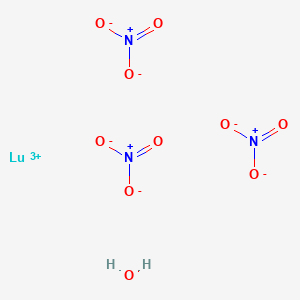
Caesiosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesiosid is a flavonoid compound that is found in the leaves of Caesalpinia sappan, a plant that is native to Southeast Asia. Caesiosid has been the subject of extensive scientific research due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Use in Biomedical Research and Security Concerns
- Caesium-based irradiators are used in biomedical research, such as immunology, to destroy bone marrow in mice for stem cell transplants. The US National Nuclear Security Administration (NNSA) is investigating alternatives to caesium irradiators due to security concerns about their use in making 'dirty' bombs. This highlights the dual-use nature of caesium in scientific research and security considerations (Tollefson, 2016).
Development of Shared Semantics in Clinical Research
- The Biomedical Research Integrated Domain Group (BRIDG) project developed a model for shared understanding of semantics in clinical research. The BRIDG model, which incorporates caesium-related data, has facilitated rapid development of semantic interoperability across applications in clinical research (Fridsma et al., 2008).
Closed Artificial Ecosystems for Ecological Studies
- Closed Artificial ecosystems (CAES) are used for quantitative studies of natural and man-made ecosystems. These ecosystems are vital for theoretical ecology, developing the "ecosystems health" concept, and for applications like bioremediation or biodepollution processes (Pechurkin & Shirobokova, 2001).
Biochar Application in Agricultural Research
- Studies on the effect of biochar application (CA) on soil physical properties and grain yields of upland rice in Laos. This research provides insights into soil productivity improvement through biochar application (Asai et al., 2009).
Energy Storage in Microgrids
- Research on the use of Compressed Air Energy Storage (CAES) in islanded microgrids, including wind turbines, photovoltaic arrays, and diesel generators, for mitigating fluctuations in renewable energy output (Zhang et al., 2015).
Eigenschaften
CAS-Nummer |
19870-44-1 |
|---|---|
Produktname |
Caesiosid |
Molekularformel |
C26H28O15 |
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
QOYOSTICCWYNER-AZQDDYIYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)






![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
